N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea
N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1001581
InChI:
InChI=1S/C18H18N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H2,19,20,21,23)/b13-12+
SMILES:
CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2
Molecular Formula:
C18H18N2O2S
Molecular Weight:
326.4 g/mol
N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea
CAS No.:
Cat. No.: VC1001581
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O2S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | (E)-N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C18H18N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H2,19,20,21,23)/b13-12+ |
| Standard InChI Key | IXSBMDVIECXTTA-OUKQBFOZSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
| SMILES | CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
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